![molecular formula C17H17N7O B2579796 (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396798-97-2](/img/structure/B2579796.png)
(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally related to "(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone." These compounds showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
- Shim et al. (2002) investigated the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and binding interactions of such compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Characterization for Antimicrobial and Antifungal Applications
- Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized and characterized pyrazoline derivatives similar to the chemical compound . These compounds displayed good antimicrobial activity, with some showing high effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antagonist Activity Research
- Watanabe et al. (1992) explored compounds with a similar structure for their antagonist activity against 5-HT2 and alpha 1 receptors. This research aids in understanding the potential pharmacological applications of such compounds (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Optical Properties and Low-Cost Material Synthesis
- Volpi et al. (2017) conducted a study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting the optical properties and potential for creating low-cost luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Anticonvulsant Activity Exploration
- Malik and Khan (2014) synthesized novel compounds related to your chemical of interest and evaluated their anticonvulsant activities, demonstrating significant potential in this area (Malik & Khan, 2014).
Structural and Thermal Studies
- Karthik et al. (2021) conducted thermal, optical, and structural studies on a compound structurally similar to "this compound," offering valuable information on its physical properties (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
properties
IUPAC Name |
(2-phenyltetrazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(16-19-21-24(20-16)14-6-2-1-3-7-14)23-12-10-22(11-13-23)15-8-4-5-9-18-15/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUAHFNFZZJZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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